(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, a methylamino group, and a tert-butoxy group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps. One common method is the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts. The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl derivatives of amino acids: These compounds share structural similarities with (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid and are used in similar applications.
Trifluoromethyl- and methyl-group substituted prolines: These compounds exhibit unique properties and are used in various research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H23NO6 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
NUIFLNFKKJEVGU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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